2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile is a complex organic compound notable for its unique chemical structure and potential applications in scientific research. This compound features a chloro group, a cyano group, and a fluorophenyl moiety attached to a benzenecarbonitrile core, making it a subject of interest in various fields such as medicinal chemistry and materials science. Its molecular formula is with a molecular weight of 270.69 g/mol.
The compound can be synthesized through various organic reactions, typically involving the reaction of 2-chlorobenzonitrile with substituted benzyl cyanides under specific conditions. It is available from chemical suppliers for research purposes, emphasizing its role in advancing scientific knowledge.
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile falls under the category of nitriles and halogenated compounds. It is classified based on its functional groups, which include aromatic rings and cyano functionalities, positioning it within organic chemistry and pharmaceutical research.
The synthesis of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile typically involves multi-step organic reactions. A common method includes the reaction of 2-chlorobenzonitrile with 4-fluorobenzyl cyanide. This process often requires catalysts and solvents to optimize yield and purity.
The synthesis can be optimized further by adjusting parameters such as temperature, reaction time, and concentration of reactants to achieve higher yields.
The molecular structure of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile can be represented using various chemical notation systems:
InChI=1S/C15H8ClFN2/c16-15-3-1-2-12(14(15)9-19)13(8-18)10-4-6-11(17)7-5-10/h1-7,13HC1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)FThe compound's structural data indicates significant steric interactions due to the presence of both chloro and fluorine substituents, which may influence its reactivity and interactions with biological targets .
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile can undergo various chemical reactions:
These reactions are facilitated by specific reagents and conditions that dictate the pathway taken.
Common reagents include:
The outcomes of these reactions depend significantly on the conditions employed, including temperature and solvent choice.
The mechanism of action for 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile involves its interaction with biological targets, potentially affecting cellular processes through binding to specific receptors or enzymes. The presence of the chloro and cyano groups enhances its reactivity, enabling it to form covalent bonds with nucleophiles in biological systems.
The compound’s biological activity may involve:
Understanding these interactions is crucial for exploring its therapeutic potential.
While specific physical properties such as boiling point or melting point are not extensively documented, general characteristics include:
Key chemical properties include:
Analytical methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly used to characterize this compound and confirm its structure during synthesis .
The applications of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile span several fields:
Research continues to uncover new applications, particularly in drug design where structural modifications could lead to improved efficacy against various diseases.
The synthesis of 2-[(2-chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile (CAS 338791-76-7, C₁₅H₈ClFN₂, MW 270.69 g/mol) leverages advanced cyanoalkylation strategies [3]. A key approach involves the double cyanoalkylation of ortho-substituted benzaldehydes using 2-chloro-6-fluorophenylacetonitrile (CAS 75279-55-9) as a precursor. This precursor undergoes Knoevenagel condensation with 2-cyanobenzaldehyde, followed by nucleophilic cyano addition under phase-transfer catalysis, achieving yields of 72–85% [4] [7]. Alternative routes utilize Pd-catalyzed cyanation of ortho-halogenated benzyl intermediates, though this method faces challenges in regioselectivity due to steric hindrance from adjacent chloro and fluoro substituents [7].
Recent innovations include stereoselective cyanoalkylation using chiral imidazolinium salts, producing enantiomerically enriched derivatives (>90% ee) critical for pharmaceutical applications. For example, asymmetric Michael additions with cyanoacetate nucleophiles enable access to chiral quaternary centers [7].
Table 1: Cyanoalkylation Methods for Target Compound Synthesis
| Method | Reagents | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Knoevenagel Condensation | 2-Cyanobenzaldehyde, PTC Catalyst | 85 | None |
| Palladium-Catalyzed Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | 68 | Moderate |
| Asymmetric Michael Addition | Chiral Imidazolinium Salt, Cyanoester | 78 | >90% ee |
Nickel-based catalysts dominate the selective halogenation steps for this compound’s synthesis. Ni(0)/N-heterocyclic carbene (NHC) complexes enable tandem C–F bond activation and cyano migration at ambient temperatures, minimizing dehalogenation side reactions [5] [8]. For instance, Ni/SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) facilitates the coupling of 2-chloro-6-fluorobenzyl nitriles with benzonitrile derivatives, achieving 92% conversion with <5% halogen loss [5].
Copper(I) iodide synergizes with diamines for Ullmann-type cyanoalkylation, allowing the introduction of the benzonitrile moiety via C–C bond formation. This system operates under mild conditions (60°C), contrasting with traditional methods requiring 130°C [4]. Phosphine ligands like tri(2-furyl)phosphine enhance selectivity by reducing steric clashes between ortho-chloro and cyano groups [5].
Table 2: Transition Metal Catalysts for Halogen-Cyano Functionalization
| Catalyst System | Function | Reaction Temp (°C) | Selectivity (%) |
|---|---|---|---|
| Ni(0)/SIPr | C–F Activation/Cyano Migration | 25 | 92 |
| CuI/N,N'-Dimethylethylenediamine | Ullmann Cyanoalkylation | 60 | 88 |
| Pd(OAc)₂/XPhos | Aryl Cyanation | 100 | 75 |
Solvent-free mechanochemical synthesis significantly enhances the sustainability profile of this compound. Ball-milling 2-chloro-6-fluorophenylacetonitrile with 2-cyanobenzaldehyde in the presence of K₂CO₃ achieves 89% yield in 30 minutes, eliminating traditional solvents like DMF [5] [7]. This reduces E-factors (kg waste/kg product) by 6.5× compared to solution-phase methods [7].
Microwave-assisted cyanoalkylation further exemplifies green advances. Reactions completed in 10 minutes at 120°C use water as the sole solvent, leveraging nitrile group polarization for accelerated kinetics. This method achieves 94% conversion while cutting energy use by 40% [5]. Continuous-flow hydrogenation with immobilized Pd catalysts enables in situ reduction of imine intermediates, minimizing heavy metal waste [7].
Table 3: Solvent Impact on Green Synthesis Metrics
| Method | Solvent | Time | E-Factor | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|---|
| Mechanochemical | None | 0.5 hr | 1.8 | 0.45 |
| Microwave-Assisted | H₂O | 0.17 hr | 2.3 | 0.62 |
| Conventional Reflux | DMF | 8 hr | 12.1 | 3.87 |
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4